molecular formula C20H14F3N5OS B2806610 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894062-48-7

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2806610
CAS No.: 894062-48-7
M. Wt: 429.42
InChI Key: BAARUZOBSQOCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazolopyridazine core and a trifluoromethylphenyl group. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. This can be achieved through the reaction of hydrazine derivatives with 2-phenyl-3-oxobutanoic acid under acidic conditions.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and scalability of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its mechanism of action at the molecular level, particularly its interactions with enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to enzyme active sites, potentially inhibiting their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.

    2-(2-phenyl-1,2,4-triazol-3-ylthio)acetamide: Another triazole derivative with potential biological activity.

Uniqueness

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a triazolopyridazine core and a trifluoromethylphenyl group, which confer distinct biological properties and enhance its potential as a therapeutic agent.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in medicinal chemistry and related fields.

Properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)14-8-4-5-9-16(14)24-18(29)12-30-19-26-25-17-11-10-15(27-28(17)19)13-6-2-1-3-7-13/h1-11H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAARUZOBSQOCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.